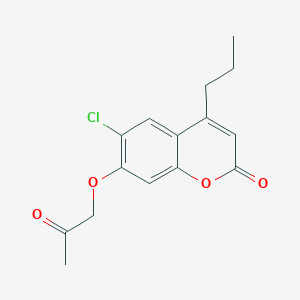
6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one, also known as Cloricromene, is a synthetic compound that belongs to the family of coumarin derivatives. It is widely used in scientific research due to its potential therapeutic properties. Cloricromene has been shown to possess anti-inflammatory, antithrombotic, and antioxidant activities.
Wirkmechanismus
The exact mechanism of action of 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines. This compound has also been shown to inhibit platelet aggregation and to enhance the production of nitric oxide (NO), which plays a crucial role in regulating vascular tone.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound has also been shown to inhibit platelet aggregation and to enhance the production of NO, which plays a crucial role in regulating vascular tone. Additionally, this compound has been shown to possess antioxidant activity, which helps to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one in lab experiments is its well-established safety profile. This compound has been extensively studied and has been shown to have a low toxicity profile. Additionally, this compound is readily available and can be easily synthesized in the lab.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it challenging to administer the compound to cells or animals in a controlled manner. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one. One area of research is the investigation of the effects of this compound on different biological systems, including the cardiovascular system, the nervous system, and the immune system. Another area of research is the development of new synthetic analogs of this compound with improved solubility and bioavailability. Additionally, the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and neurodegenerative diseases, warrant further investigation.
Conclusion
In conclusion, this compound is a synthetic compound that possesses potential therapeutic properties. It has been extensively studied for its anti-inflammatory, antithrombotic, and antioxidant activities. This compound has been used in various scientific research studies to investigate its effects on different biological systems. Although the exact mechanism of action of this compound is not fully understood, it is believed to act through multiple pathways. There are several future directions for the study of this compound, including the investigation of its effects on different biological systems and the development of new synthetic analogs with improved solubility and bioavailability.
Synthesemethoden
6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one can be synthesized through a multistep process that involves the reaction of 4-hydroxycoumarin with 2-chloroacetyl chloride, followed by the reaction with propylamine and 2-oxopropyl acetate. The final product is obtained by the reaction of the intermediate with thionyl chloride. The purity of the final product can be confirmed using spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antithrombotic, and antioxidant activities. This compound has been used in various scientific research studies to investigate its effects on different biological systems, including the cardiovascular system, the nervous system, and the immune system.
Eigenschaften
IUPAC Name |
6-chloro-7-(2-oxopropoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO4/c1-3-4-10-5-15(18)20-13-7-14(19-8-9(2)17)12(16)6-11(10)13/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFXWGILMVLGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
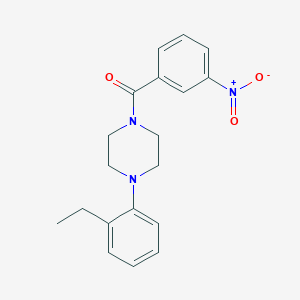

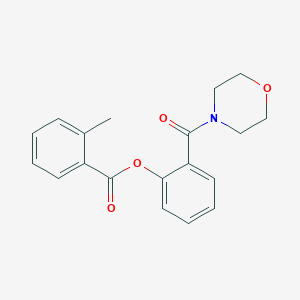




![isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5848495.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B5848501.png)
![N-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5848509.png)
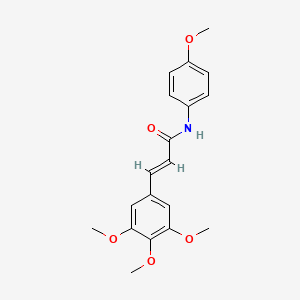

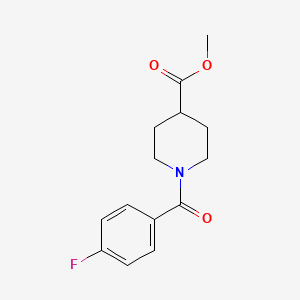
![N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5848547.png)
